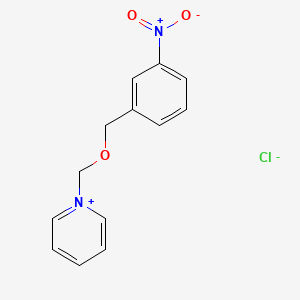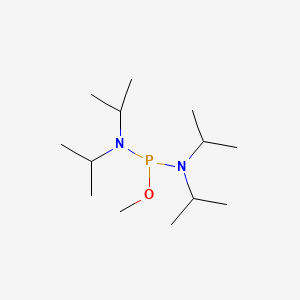
Chlorure de 1-(((3-nitrobenzyl)oxy)méthyl)pyridinium
Vue d'ensemble
Description
“1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride” is a type of ionic compound . Ionic compounds are often used in various fields due to their unique properties, such as good thermal stability, low vapor pressure, high conductivity, reasonable viscosity, and recyclability .
Synthesis Analysis
The synthesis of similar ionic compounds has been reported . An efficient solvent-free synthesis of a new family of functionalized chiral ionic liquids based on pyridinium cation has been developed from low-cost chiral terpenoid alcohols .Physical and Chemical Properties Analysis
Ionic liquids, which “1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride” is a type of, are known for their unique properties such as good thermal stability, low vapor pressure, high conductivity, reasonable viscosity, and recyclability .Applications De Recherche Scientifique
Synthèse de liquides ioniques chiraux
Ce composé est utilisé dans la synthèse d'une nouvelle famille de liquides ioniques chiraux fonctionnalisés à base de cation pyridinium . Ces liquides ioniques sont synthétisés à partir d'alcools terpénoïdes chiraux à faible coût .
Catalyseurs en synthèse organique
Les liquides ioniques ont de nombreuses applications en tant que catalyseurs en synthèse organique . Ils peuvent améliorer l'efficacité des réactions chimiques et réduire la production de déchets.
Applications industrielles
Les liquides ioniques ont de nombreuses applications industrielles grâce à leurs propriétés uniques . Ils sont utilisés dans diverses industries, notamment la pharmaceutique, l'agrochimie et la science des matériaux.
Chromatographie d'échange de ligands
Les liquides ioniques chiraux, qui peuvent être synthétisés à l'aide de ce composé, ont des applications en chromatographie d'échange de ligands . Cette technique est utilisée pour la séparation des énantiomères.
Électrophorèse capillaire
Les liquides ioniques chiraux sont également utilisés en électrophorèse capillaire, une technique utilisée pour la séparation des ions en fonction de leur taille et de leur charge .
Chromatographie liquide et gazeuse
Les liquides ioniques chiraux sont utilisés en chromatographie liquide et gazeuse, des techniques utilisées pour la séparation et l'analyse des composés .
Reconnaissance chirale en spectroscopie RMN
Les liquides ioniques chiraux présentent de larges applications en reconnaissance chirale en spectroscopie RMN . Cette technique est utilisée pour la détermination de la chiralité des composés.
Orientations Futures
Ionic compounds are gaining popularity in the scientific community due to their unique properties . They have numerous industrial applications and are used as green solvents and catalysts in organic synthesis . Therefore, the research and development of new ionic compounds, including “1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride”, could be a promising direction for future research.
Mécanisme D'action
Target of Action
It is known that compounds with similar structures often interact with proteins or enzymes in the body, altering their function and leading to various physiological effects .
Mode of Action
Based on its chemical structure, it can be inferred that it may undergo reactions at the benzylic position, which could involve free radical bromination, nucleophilic substitution, or oxidation .
Biochemical Pathways
It is plausible that the compound could influence pathways involving the proteins or enzymes it targets, leading to downstream effects on cellular processes .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of it reaches the target site in the body .
Result of Action
The compound’s interactions with its targets could lead to changes in cellular function, potentially influencing various physiological processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride. Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets and how it is metabolized in the body .
Analyse Biochimique
Biochemical Properties
1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmitter regulation . The nature of these interactions often involves inhibition or modulation of enzyme activity, which can have downstream effects on biochemical pathways.
Cellular Effects
The effects of 1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride on cells are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the acetylcholine neurotransmitter system, which is crucial for neuronal communication . Additionally, it may impact cellular processes such as oxidative stress response and apoptosis, highlighting its potential as a research tool in cell biology.
Molecular Mechanism
At the molecular level, 1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, thereby preventing the breakdown of acetylcholine . This inhibition can result in increased levels of acetylcholine, affecting neurotransmission and related cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over extended periods or under specific environmental factors . Long-term exposure to this compound can lead to cumulative effects on cellular function, which are essential to monitor in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride vary with different dosages in animal models. Low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses may result in toxicity or adverse effects, such as disruptions in neurotransmitter levels and oxidative stress . Understanding the dosage-response relationship is crucial for determining safe and effective usage in research.
Metabolic Pathways
1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and influence metabolic flux. For example, it may be metabolized by enzymes involved in oxidative reactions, leading to the formation of metabolites that can further interact with cellular components . These interactions can affect overall metabolite levels and cellular homeostasis.
Transport and Distribution
The transport and distribution of 1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s behavior in biological systems and its potential effects on cellular function.
Subcellular Localization
1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride exhibits specific subcellular localization patterns that influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes.
Propriétés
IUPAC Name |
1-[(3-nitrophenyl)methoxymethyl]pyridin-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N2O3.ClH/c16-15(17)13-6-4-5-12(9-13)10-18-11-14-7-2-1-3-8-14;/h1-9H,10-11H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITDLWAQPKSXTF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)COCC2=CC(=CC=C2)[N+](=O)[O-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883935 | |
| Record name | Pyridinium, 1-[[(3-nitrophenyl)methoxy]methyl]-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3009-13-0 | |
| Record name | Pyridinium, 1-[[(3-nitrophenyl)methoxy]methyl]-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3009-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridinium, 1-(((3-nitrophenyl)methoxy)methyl)-, chloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003009130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridinium, 1-[[(3-nitrophenyl)methoxy]methyl]-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridinium, 1-[[(3-nitrophenyl)methoxy]methyl]-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[[(3-nitrophenyl)methoxy]methyl]pyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.208 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-N'-(2-chloroethyl)urea](/img/structure/B1593694.png)








